molecular formula C33H40O19 B13136551 7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one

7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one

Cat. No.: B13136551
M. Wt: 740.7 g/mol
InChI Key: XHZGMSOSMFDIBR-CNOBVSCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Grosvenorin can be extracted from the fruits of Siraitia grosvenorii. The extraction process typically involves drying the fruit, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate grosvenorin .

Industrial Production Methods: Industrial production of grosvenorin involves large-scale cultivation of Siraitia grosvenorii, followed by mechanical drying and solvent extraction. The extract is then subjected to high-performance liquid chromatography (HPLC) for purification. The purified compound is then crystallized and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions: Grosvenorin undergoes several types of chemical reactions, including:

    Oxidation: Grosvenorin can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: Grosvenorin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed:

Scientific Research Applications

Grosvenorin has a wide range of scientific research applications, including:

    Chemistry: Used as a natural antioxidant in various chemical formulations.

    Biology: Studied for its antibacterial properties and its role in modulating gut microbiota.

    Medicine: Investigated for its potential use in treating bacterial infections and as an antioxidant supplement.

    Industry: Used in the food industry as a natural sweetener and preservative

Mechanism of Action

The mechanism of action of grosvenorin involves its interaction with bacterial cell walls, leading to the disruption of cell wall synthesis and bacterial cell death. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The molecular targets include bacterial enzymes and cell wall components, as well as reactive oxygen species in the case of its antioxidant activity .

Comparison with Similar Compounds

    Mogroside V: Another compound found in Siraitia grosvenorii with similar antioxidant properties.

    Stevioside: A natural sweetener with antioxidant properties found in Stevia rebaudiana.

    Glycyrrhizin: A compound found in licorice root with antibacterial and antioxidant properties.

Uniqueness of Grosvenorin: Grosvenorin is unique due to its dual antibacterial and antioxidant activities, which are not commonly found together in other similar compounds. Its ability to modulate gut microbiota also sets it apart from other natural compounds .

Properties

Molecular Formula

C33H40O19

Molecular Weight

740.7 g/mol

IUPAC Name

7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(46-10)51-29-22(40)18-15(36)7-14(8-16(18)49-28(29)12-3-5-13(35)6-4-12)48-33-30(25(43)21(39)17(9-34)50-33)52-32-27(45)24(42)20(38)11(2)47-32/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11+,17-,19-,20+,21-,23+,24-,25+,26+,27+,30+,31-,32-,33+/m0/s1

InChI Key

XHZGMSOSMFDIBR-CNOBVSCRSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC=C(C=C6)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)CO)O)O)O)O)O

Origin of Product

United States

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